molecular formula C22H30FNO14 B15137527 3FAx-Neu5Ac

3FAx-Neu5Ac

Cat. No.: B15137527
M. Wt: 551.5 g/mol
InChI Key: COXHVKPJIOSDPS-NVYCINEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3FAx-Neu5Ac involves multiple steps, starting from the appropriate sugar derivatives. The key steps include:

    Fluorination: Introduction of a fluorine atom at the C3 position of the sugar derivative.

    Acetylation: Acetylation of hydroxyl groups to protect them during subsequent reactions.

    Glycosylation: Formation of the glycosidic bond to produce the desired sialic acid analog.

    Deacetylation: Removal of acetyl groups to yield the final product

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

3FAx-Neu5Ac undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further applications in research and industry .

Scientific Research Applications

3FAx-Neu5Ac has a wide range of applications in scientific research, including:

Mechanism of Action

3FAx-Neu5Ac exerts its effects by inhibiting sialyltransferase, an enzyme responsible for the transfer of sialic acid residues to glycoproteins and glycolipids. This inhibition leads to reduced sialylation on the cell surface, affecting cell adhesion, migration, and signal transduction. The compound targets sialyltransferase and interferes with its activity, thereby modulating various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3FAx-Neu5Ac is unique due to its fluorine substitution at the C3 position, which enhances its inhibitory activity and cell permeability compared to other sialic acid analogs. This makes it a valuable tool in studying sialylation and its role in various biological processes .

Properties

Molecular Formula

C22H30FNO14

Molecular Weight

551.5 g/mol

IUPAC Name

methyl (2S,3R,4R,5S,6R)-5-acetamido-2,4-diacetyloxy-3-fluoro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

InChI

InChI=1S/C22H30FNO14/c1-9(25)24-16-18(17(35-12(4)28)15(34-11(3)27)8-33-10(2)26)38-22(21(31)32-7,37-14(6)30)20(23)19(16)36-13(5)29/h15-20H,8H2,1-7H3,(H,24,25)/t15-,16+,17-,18-,19-,20-,22+/m1/s1

InChI Key

COXHVKPJIOSDPS-NVYCINEKSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C

Origin of Product

United States

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